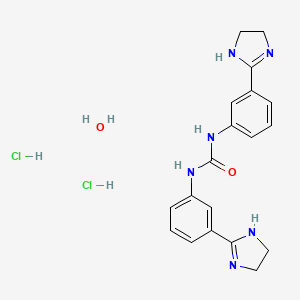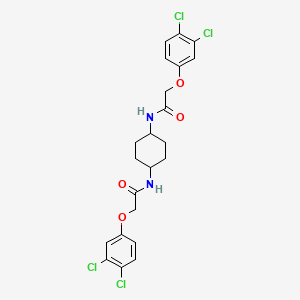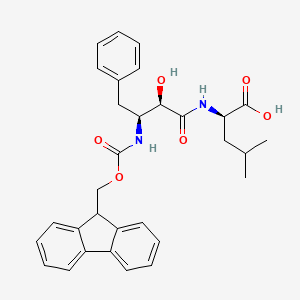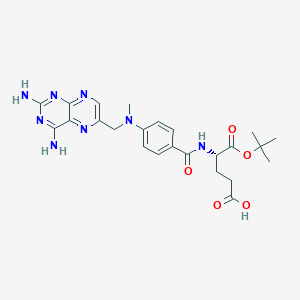![molecular formula C32H54N8Pb B11929070 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetracontane;lead(2+) is a complex chemical compound that features a unique structure with multiple nitrogen atoms and a lead ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) typically involves the coordination of lead ions with a pre-formed organic ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The lead ion can be oxidized under certain conditions, leading to changes in the oxidation state.
Reduction: The compound can be reduced, affecting the lead ion and potentially altering the overall structure.
Substitution: Nitrogen atoms in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead oxides, while substitution reactions could yield derivatives with different functional groups attached to the nitrogen atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique coordination properties and potential use as a catalyst in various reactions.
Biology
The compound’s interactions with biological molecules are of interest, particularly in understanding how it can bind to proteins or DNA.
Medicine
Research is ongoing to explore the potential medicinal applications of this compound, including its use in drug delivery systems or as a therapeutic agent.
Industry
In industry, the compound may be used in the development of advanced materials, such as coatings or composites, due to its unique structural properties.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the lead ion with various molecular targets. The pathways involved include interactions with nitrogen atoms and other functional groups, leading to changes in the structure and reactivity of the compound.
類似化合物との比較
Similar Compounds
- Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
- Zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19 (39),20,22,24,26,28,30 (37),31,33,35-nonadecaene
Uniqueness
The uniqueness of 2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) lies in its specific coordination with lead ions, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions.
特性
分子式 |
C32H54N8Pb |
|---|---|
分子量 |
758 g/mol |
IUPAC名 |
2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+) |
InChI |
InChI=1S/C32H54N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h17-33,36-40H,1-16H2;/q-2;+2 |
InChIキー |
OCYAOZPIIPALIR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3NC2NC4C5CCCCC5C([N-]4)NC6C7CCCCC7C(N6)NC8C9CCCCC9C(N3)[N-]8.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)



![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



